![molecular formula C4H8N2OS B1273527 5-Hydroxy-1,3-diazinane-2-thione CAS No. 55107-70-5](/img/structure/B1273527.png)
5-Hydroxy-1,3-diazinane-2-thione
Overview
Description
Synthesis Analysis
The synthesis of 5-Hydroxy-1,3-diazinane-2-thione involves reacting alkyl/aryl/aralkylamines or amino acids with carbon disulfide employing basic aqueous medium . Another synthesis method involves the reaction of α-keto acids with carbodiimides which provides O-acyl urea intermediates .
Chemical Reactions Analysis
Thiazolidinones, such as 5-Hydroxy-1,3-diazinane-2-thione, have been known for their various biological activities . The reaction of alkyl/aryl/aralkylamines or amino acids with carbon disulfide and potassium hydroxide followed by addition of formaldehyde and various primary amines in phosphate buffer medium has been reported .
Physical And Chemical Properties Analysis
5-Hydroxy-1,3-diazinane-2-thione is a biologically important compound with a molecular weight of 132.18 . More detailed physical and chemical properties were not found in the search results.
Scientific Research Applications
Pharmaceutical Testing
5-Hydroxy-1,3-diazinane-2-thione is used in pharmaceutical testing . It serves as a high-quality reference standard for accurate results . This compound is crucial in ensuring the efficacy and safety of pharmaceutical products .
Therapeutic Applications
5-Hydroxy-1,3-diazinane-2-thione, also known as 5-HO-DZT, has gained significant attention in the scientific community due to its potential therapeutic applications. While specific therapeutic uses are not mentioned, the compound’s prominence in the scientific community suggests it may have potential in various therapeutic areas.
Heterocyclic Compound Research
As a heterocyclic compound, 5-Hydroxy-1,3-diazinane-2-thione plays a significant role in research related to these types of compounds. Heterocyclic compounds are cyclic compounds that contain at least two different elements as members of its ring . They are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Environmental Applications
Although specific environmental applications for 5-Hydroxy-1,3-diazinane-2-thione are not mentioned in the search results, it’s worth noting that similar compounds have been used in environmental science. For instance, self-healing injectable hydrogels, which can recover their structural integrity due to the presence of reversible chemical bonds within their structure, have been used in various environmental applications .
Material Science
5-Hydroxy-1,3-diazinane-2-thione could potentially be used in material science, particularly in the development of self-healing materials . Self-healing materials can recover their structural integrity after damage, a property that stems from the presence of reversible chemical bonds within their structure .
Biological Applications
5-Hydroxy-1,3-diazinane-2-thione could potentially have biological applications, particularly in the development of self-healing, injectable chitosan-based hydrogels . These hydrogels possess remarkable properties that find applications in tissue-engineered scaffolds, drug delivery, wound dressings, and cancer treatment .
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole-2-thione, have been reported to exhibit antimicrobial, antifungal, antithyroid, antioxidant, cardiotonic, antihypertensive, dopamine β-hydroxylase (dbh) inhibitory and anti-hiv properties . These activities suggest that the compound may interact with a variety of targets, including microbial proteins, thyroid hormones, oxidative stress pathways, cardiac proteins, blood pressure regulation pathways, DBH enzyme, and HIV proteins .
Mode of Action
It is known that imidazole-2-thione derivatives can cause dna damage via direct dna intercalation and inhibition of the topoisomerase ii enzyme . This suggests that 5-Hydroxy-1,3-diazinane-2-thione may also interact with its targets in a similar manner, leading to changes in their function or activity .
Biochemical Pathways
These could include pathways related to microbial growth, thyroid hormone synthesis, oxidative stress, cardiac function, blood pressure regulation, dopamine synthesis, and HIV replication .
properties
IUPAC Name |
5-hydroxy-1,3-diazinane-2-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2OS/c7-3-1-5-4(8)6-2-3/h3,7H,1-2H2,(H2,5,6,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBUALRXLRRQXGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC(=S)N1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80393785 | |
Record name | 5-Hydroxytetrahydropyrimidine-2(1H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80393785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxy-1,3-diazinane-2-thione | |
CAS RN |
55107-70-5 | |
Record name | NSC521574 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521574 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC511368 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=511368 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Hydroxytetrahydropyrimidine-2(1H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80393785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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